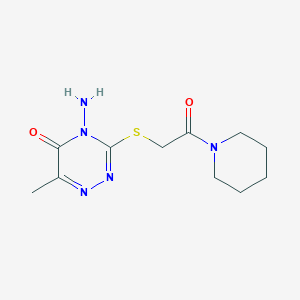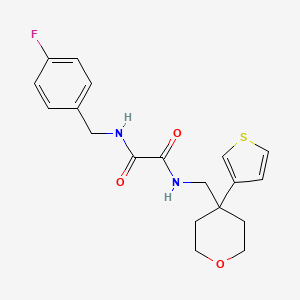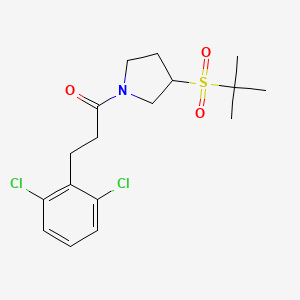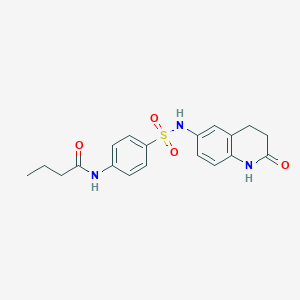
4-Amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one, also known as AMPT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas, including cancer treatment and drug development.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Research on s-triazine derivatives, including 4-Amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one, has shown that these compounds exhibit significant inhibitory action against carbonic anhydrase isoforms. Specifically, they are effective against the cytosolic isoforms hCA I and II, and the tumor-associated isoform hCA IX. This inhibition suggests potential in developing unconventional anticancer drugs targeting hypoxia-induced CA isoforms (Havránková et al., 2018).
Antimicrobial Activity
Synthesized derivatives of 1,2,4-triazol-3-one, such as those involving this compound, have been evaluated for their antimicrobial properties. Some of these compounds demonstrated significant antimicrobial activities against various microorganisms, indicating their potential application in the development of new antimicrobial agents (Bektaş et al., 2007).
Polymer Synthesis
Triazine derivatives are utilized in Michael addition polymerizations with trifunctional amines, leading to the formation of novel linear poly(amido amine)s. These polymers, which include secondary and tertiary amines in their backbones, are synthesized through a reaction with compounds like 4-aminomethyl piperidine, showcasing the triazine derivative's relevance in polymer chemistry (Wang et al., 2005).
Anticancer Research
Compounds synthesized from triazine derivatives, incorporating piperazines and piperidines, have been explored for their anticancer properties. These compounds exhibit notable antiproliferative activity against various human cancer cell lines, suggesting their potential as leads in anticancer drug discovery (Mallesha et al., 2012).
Enzyme Interaction Studies
Studies on Lu AA21004, a novel antidepressant containing a 4-aminophenyl piperazine derivative, revealed insights into its metabolic pathway. This research, including the oxidative metabolism of such compounds, informs the development of drugs with similar structures (Hvenegaard et al., 2012).
Chemical Synthesis and Biological Evaluation
The synthesis of triazine-based derivatives for biological evaluation, including enzyme inhibition and antimicrobial testing, highlights the compound's potential in various pharmaceutical applications. Studies on 1,3,4-oxadiazole derivatives and their interaction with enzymes like butyrylcholinesterase exemplify this application (Khalid et al., 2016).
Propiedades
IUPAC Name |
4-amino-6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2S/c1-8-10(18)16(12)11(14-13-8)19-7-9(17)15-5-3-2-4-6-15/h2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPONNRXRPGUPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742884.png)

![6-Pyrrolidin-1-yl-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2742887.png)

![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2742890.png)
![(2E)-3-[(2-fluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2742891.png)
![N-(2,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2742892.png)
![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2742897.png)

![3,4,5,6-tetrachloro-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2742902.png)

